molecular formula C10H11ClN2OS B2955900 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286695-41-7

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2955900
CAS No.: 1286695-41-7
M. Wt: 242.72
InChI Key: DSGBIBFGBZOGPG-UHFFFAOYSA-N
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Description

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methoxyethyl group at the 3rd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Preparation Methods

The synthesis of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-chlorobenzothiazole and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-amino-6-chlorobenzothiazole is reacted with 2-methoxyethylamine in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. The reaction mixture is heated under reflux for several hours, and the progress is monitored using thin-layer chromatography (TLC).

    Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted benzothiazole derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes, receptors, and DNA. It is used in molecular docking and in vitro assays to evaluate its biological activity.

    Material Science: Benzothiazole derivatives, including this compound, are used in the development of organic semiconductors, dyes, and fluorescent materials.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.

Comparison with Similar Compounds

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine can be compared with other benzothiazole derivatives such as:

    2-amino-6-chlorobenzothiazole: Lacks the methoxyethyl group and has different biological properties.

    6-chloro-2-(2-methoxyethyl)benzo[d]thiazole: Similar structure but different substitution pattern, leading to variations in biological activity.

    2-(2-methoxyethyl)benzo[d]thiazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBIBFGBZOGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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